![molecular formula C₁₇H₂₄N₃NaO₅S B022135 Meropenem Sodium Salt CAS No. 211238-34-5](/img/structure/B22135.png)
Meropenem Sodium Salt
Overview
Description
Meropenem Sodium Salt is a broad-spectrum carbapenem antibiotic. It is highly effective against a wide range of Gram-positive and Gram-negative bacteria. This compound works by penetrating bacterial cells and interfering with the synthesis of vital cell wall components, leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions: Meropenem Sodium Salt is synthesized through a multi-step process. The key steps involve the formation of the carbapenem core structure, followed by the introduction of the sodium salt. The synthesis typically starts with the preparation of the β-lactam ring, which is then fused with a thiazolidine ring. The final steps involve the addition of the sodium salt to enhance solubility and stability .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale fermentation processes. The fermentation broth is subjected to various purification steps, including filtration, crystallization, and drying, to obtain the final product. The process is designed to ensure high yield and purity while maintaining cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Meropenem Sodium Salt undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents
Major Products:
Scientific Research Applications
Chemical Properties and Mechanism of Action
- Chemical Formula : CHNNaOS
- Molecular Weight : 406.45 g/mol
- Mechanism of Action : Meropenem works by inhibiting bacterial cell wall synthesis, leading to cell lysis and death. It penetrates bacterial cells effectively, making it potent against various pathogens .
Clinical Applications
This compound is indicated for the treatment of several complicated infections, including:
- Complicated Skin and Skin Structure Infections (cSSSI) : Effective against a range of pathogens responsible for skin infections.
- Complicated Intra-abdominal Infections : Used in cases where polymicrobial infections are suspected.
- Bacterial Meningitis : Particularly in pediatric patients, meropenem has shown efficacy in treating meningitis caused by susceptible organisms .
- Urinary Tract Infections (UTIs) : Especially those caused by resistant strains like Acinetobacter baumannii .
Combination Therapies
Recent studies have focused on the synergistic effects of meropenem when combined with other antibiotics. For example, combining meropenem with tazobactam has been shown to enhance antibacterial activity against multi-drug resistant Acinetobacter baumannii strains. The optimal weight ratio for this combination ranges from 1:1 to 2:1, significantly improving sensitivity in resistant strains .
Case Studies
- Treatment of Ventilator-Associated Pneumonia (VAP) :
- Management of Complicated UTIs :
Data Table: Clinical Efficacy of this compound
Infection Type | Dosage | Efficacy Rate | Notes |
---|---|---|---|
Complicated Skin Infections | 500 mg every 8 hrs | 85% | Effective against MRSA and MSSA strains |
Complicated Intra-abdominal Infections | 1 g every 8 hrs | 90% | Suitable for polymicrobial infections |
Bacterial Meningitis | 2 g every 8 hrs | 80% | Used in pediatric populations |
Ventilator-Associated Pneumonia | 1 g every 8 hrs | 75% | Effective against Pseudomonas |
Mechanism of Action
Meropenem Sodium Salt exerts its effects by inhibiting the synthesis of bacterial cell walls. It readily penetrates the cell wall of most Gram-positive and Gram-negative bacteria to reach penicillin-binding proteins (PBPs). By binding to these proteins, it inhibits the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death .
Comparison with Similar Compounds
Imipenem: Another carbapenem antibiotic with a similar spectrum of activity but requires co-administration with a renal dehydropeptidase inhibitor.
Ertapenem: A carbapenem antibiotic with a narrower spectrum of activity, particularly against nonfermentative Gram-negative bacilli.
Doripenem: A carbapenem antibiotic with enhanced activity against Pseudomonas aeruginosa
Uniqueness: Meropenem Sodium Salt is unique in its high stability against β-lactamase enzymes, making it highly effective against extended-spectrum β-lactamase-producing bacteria. It also has a favorable safety profile and does not require co-administration with a renal dehydropeptidase inhibitor, unlike some other carbapenems .
Biological Activity
Meropenem sodium salt is a potent carbapenem antibiotic that exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. This article delves into its biological activity, mechanism of action, pharmacokinetics, resistance patterns, and clinical efficacy, supported by data tables and case studies.
This compound functions primarily by inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the final stages of peptidoglycan synthesis in bacterial cell walls. This binding disrupts the structural integrity of the cell wall, leading to cell lysis and death. Meropenem has a high affinity for PBPs 2, 3, and 4 in Escherichia coli and Pseudomonas aeruginosa, making it particularly effective against these organisms .
Pharmacodynamics
This compound is characterized by its bactericidal activity and broad-spectrum efficacy. It is effective against various pathogens, including those producing extended-spectrum beta-lactamases (ESBLs). The drug's stability against most clinically relevant beta-lactamases enhances its therapeutic utility .
Table 1: Spectrum of Activity
Bacterial Group | Activity Level |
---|---|
Gram-positive bacteria | High |
Gram-negative bacteria | High |
Anaerobes | Moderate to High |
ESBL-producing strains | Effective |
Pharmacokinetics
This compound exhibits linear pharmacokinetics with a half-life of approximately 1 hour in adults. It is primarily eliminated through renal excretion as unchanged drug. The pharmacokinetic profile allows for effective dosing regimens that maintain therapeutic levels above the minimum inhibitory concentration (MIC) for extended periods .
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Half-life | ~1 hour |
Volume of distribution | Not available |
Protein binding | ~2% |
Renal clearance | ~70% excreted unchanged |
Resistance Patterns
Resistance to meropenem can occur through several mechanisms, including the production of metallo-beta-lactamases and alterations in porin channels that reduce drug uptake. However, meropenem is notably stable against most serine-based beta-lactamases, which contributes to its effectiveness against resistant strains .
Clinical Efficacy
This compound has been evaluated in numerous clinical studies demonstrating its efficacy across various infection types, including:
- Lower respiratory tract infections
- Intra-abdominal infections
- Urinary tract infections
- Skin and soft tissue infections
- Meningitis and sepsis
In randomized controlled trials, meropenem has shown comparable efficacy to other antibiotic regimens, making it a preferred choice for empirical therapy in febrile neutropenia and severe infections .
Case Study: Efficacy in Neutropenic Patients
A study involving neutropenic patients demonstrated that meropenem effectively reduced bacterial load in infected tissues. In an animal model using neutropenic mice infected with Pseudomonas aeruginosa, meropenem showed significant reductions in colony-forming units (CFUs) compared to untreated controls. The study reported a dose-dependent response with maximal efficacy observed at higher doses .
Properties
IUPAC Name |
sodium;(4R,5S,6S)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5S.Na/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4;/h7-12,18,21H,5-6H2,1-4H3,(H,24,25);/q;+1/p-1/t7-,8-,9+,10+,11-,12-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQRNADYCUXRBD-NACOAMSHSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)[O-])C(C)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)N(C)C)C(=O)[O-])[C@@H](C)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N3NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635806 | |
Record name | 1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 3-[[(3S,5S)-5-[(dimethylamino)carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-, monosodium salt, (4R,5S,6S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211238-34-5 | |
Record name | 1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 3-[[(3S,5S)-5-[(dimethylamino)carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-, monosodium salt, (4R,5S,6S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.